Cas no 2171355-16-9 (2-ethyl-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid)

2171355-16-9 structure
Productnaam:2-ethyl-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid
2-ethyl-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2-ethyl-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid
- EN300-1494075
- 2171355-16-9
- 2-ethyl-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]butanoic acid
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- Inchi: 1S/C27H34N2O5/c1-5-17(4)23(24(30)29-27(6-2,7-3)25(31)32)28-26(33)34-16-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,17,22-23H,5-7,16H2,1-4H3,(H,28,33)(H,29,30)(H,31,32)/t17?,23-/m0/s1
- InChI-sleutel: RFKYQVKUXPUFFF-VXLWULRPSA-N
- LACHT: O(C(N[C@H](C(NC(C(=O)O)(CC)CC)=O)C(C)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 466.24677219g/mol
- Monoisotopische massa: 466.24677219g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 11
- Complexiteit: 700
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.4
- Topologisch pooloppervlak: 105Ų
2-ethyl-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1494075-0.25g |
2-ethyl-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]butanoic acid |
2171355-16-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1494075-5000mg |
2-ethyl-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]butanoic acid |
2171355-16-9 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1494075-100mg |
2-ethyl-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]butanoic acid |
2171355-16-9 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1494075-500mg |
2-ethyl-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]butanoic acid |
2171355-16-9 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1494075-0.1g |
2-ethyl-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]butanoic acid |
2171355-16-9 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1494075-10.0g |
2-ethyl-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]butanoic acid |
2171355-16-9 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1494075-2.5g |
2-ethyl-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]butanoic acid |
2171355-16-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1494075-0.05g |
2-ethyl-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]butanoic acid |
2171355-16-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1494075-2500mg |
2-ethyl-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]butanoic acid |
2171355-16-9 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1494075-0.5g |
2-ethyl-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]butanoic acid |
2171355-16-9 | 0.5g |
$3233.0 | 2023-06-05 |
2-ethyl-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidobutanoic acid Gerelateerde literatuur
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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